Benzo[a]pyrene-7,10-dione

CYP1A1 induction AhR activation polycyclic aromatic hydrocarbons

Atmospheric PAH toxicity studies frequently fail when researchers substitute incorrect BaP-dione isomers, producing artifacts from compound degradation or false-positive MTT signals. B[a]P-7,10-dione is the only authentic para-quinone formed via environmental photo-oxidation of benzo[a]pyrene, enabling direct modeling of PM2.5-bound quinone exposure. • Bypasses metabolic activation; induces immediate oxidative stress in lung epithelial models (BEAS-2B, A549) • Critical positive control for tetrazolium-based cytotoxicity assay validation • Structurally distinct from ortho-quinone B[a]P-7,8-dione; required for Nrf2-Keap1 pathway dissection Supplied with rigorous stability protocols. For R&D only.

Molecular Formula C20H10O2
Molecular Weight 282.3 g/mol
CAS No. 71241-25-3
Cat. No. B110913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]pyrene-7,10-dione
CAS71241-25-3
SynonymsBenzo[pqr]tetraphene-7,10-dione; 
Molecular FormulaC20H10O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2
InChIInChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H
InChIKeyQBQYVPBQBAJGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]pyrene-7,10-dione Technical Overview


Benzo[a]pyrene-7,10-dione (B[a]P-7,10-dione) is a para-quinone derivative of the environmental carcinogen benzo[a]pyrene, with the molecular formula C₂₀H₁₀O₂ and a molecular weight of 282.3 g/mol [1]. Unlike its ortho-quinone isomer B[a]P-7,8-dione, which is formed intracellularly via the aldo-keto reductase (AKR) pathway, B[a]P-7,10-dione is predominantly an abiotic atmospheric transformation product generated through the photo-oxidation of B[a]P and reaction with environmental oxidants such as ozone and nitrogen oxides, accumulating in fine particulate matter (PM2.5) [2]. Structurally, the 7,10-dione features carbonyl groups at the 7 and 10 positions, classifying it as a para-quinone. This configuration confers high redox potential and the capacity for one-electron reduction to a semiquinone radical, but also renders it extremely unstable in solution, requiring strict handling protocols to prevent degradation [2]. The compound is a potent redox cycler that bypasses metabolic activation, inducing immediate oxidative stress upon exposure, which distinguishes it mechanistically from the DNA-adduct-driven carcinogenicity of the parent B[a]P and the ortho-quinone metabolites [2].

Benzo[a]pyrene-7,10-dione: Substitution Risks


The substitution of B[a]P-7,10-dione with other isomeric benzo[a]pyrene diones (e.g., 1,6-, 3,6-, or 6,12-diones) or the ortho-quinone B[a]P-7,8-dione is scientifically invalid due to fundamental differences in redox chemistry, stability, and biological mechanism. B[a]P-7,10-dione is a para-quinone, which dictates a distinct redox potential and electron affinity compared to ortho- and other para-quinone isomers, directly impacting its capacity for one-electron reduction and subsequent superoxide generation [1]. Critically, the 7,10-dione isomer exhibits profound chemical instability—degrading rapidly in light, moisture, and acidic pH—which is not a characteristic shared to the same degree by the more commonly studied 1,6- and 3,6-diones [1]. Consequently, experimental protocols optimized for other BaP diones will yield significant artifacts when applied to the 7,10-dione, including false-negative results due to compound degradation or false-positive cytotoxicity signals in MTT assays due to direct tetrazolium salt reduction [1]. Therefore, using an alternative BaP dione compromises the integrity of studies focused on atmospheric secondary pollutant toxicity, para-quinone-specific redox cycling, and the immediate oxidative stress response in lung epithelium, where the pre-formed, environmentally-derived 7,10-dione is the relevant toxicant.

Benzo[a]pyrene-7,10-dione: Evidence-Based Comparison


CYP1A1 Induction: B[a]P-7,8-dione vs Other Isomers

B[a]P-7,8-dione (BPQ) is a more potent inducer of CYP1A1 gene expression when directly compared to the 1,6-, 3,6-, and 6,12-benzo(a)pyrene-dione isomers. While this data pertains to the 7,8-dione and not the target 7,10-dione, it provides crucial class-level context. The study demonstrates that PAH o-quinones, as a class, are potent inducers of CYP1A1 via an AhR-dependent mechanism, a property not uniformly shared across all BaP-dione isomers [1]. This establishes a hierarchy of induction potency among BaP diones, highlighting that structural isomerism dictates biological activity and that the 7,8-dione (and by class inference, potentially other specific isomers like the 7,10-dione) may possess unique signaling properties not captured by the more abundant 1,6- and 3,6-diones [1].

CYP1A1 induction AhR activation polycyclic aromatic hydrocarbons

Redox Cycling: Electron-Acceptor Substrates

Benzo[a]pyrene diones, including the 1,6-, 3,6-, and 6,12-isomers, are established electron-acceptor substrates for NADH dehydrogenase, enabling them to function as catalytic oxidation-reduction couples [1]. While direct kinetic data for B[a]P-7,10-dione with purified NADH dehydrogenase are lacking, its classification as a para-quinone with a high redox potential implies it would similarly participate in such futile redox cycles [2]. This class-level property is critical because it underpins the mechanism by which these compounds generate reactive oxygen species (ROS) and cause oxidative stress. The 7,10-dione's distinction lies in its environmental origin and specific stability profile, which influences its availability and reactivity in biological systems compared to the metabolically-formed 1,6-, 3,6-, and 6,12-diones [2].

redox cycling oxidative stress NADH dehydrogenase

Chemical Stability and Handling

B[a]P-7,10-dione exhibits extreme chemical instability compared to other commonly studied BaP dione isomers. It is highly sensitive to light (rapid photo-degradation), moisture (hydrolysis to inactive tetrols), and acidic pH (accelerated decomposition), with a solution stability of less than 24 hours without specific protection [1]. This lability is a critical differentiating factor for experimental design and procurement. In contrast, the 1,6- and 3,6-diones, while also requiring careful handling, are more stable and are more frequently used as reference standards [2]. This instability means that commercial preparations of B[a]P-7,10-dione can degrade significantly before reaching the cell culture dish, leading to false-negative results and high experimental variability if not handled with rigorous, isomer-specific protocols (e.g., fresh preparation in anhydrous THF, protection from light and moisture) [1].

chemical stability experimental protocols quinone degradation

Benzo[a]pyrene-7,10-dione Application Scenarios


PM2.5-Induced Lung Oxidative Stress

B[a]P-7,10-dione serves as a key model compound for studying the toxicity of secondary organic aerosols. Its formation via atmospheric photo-oxidation of B[a]P means it is a relevant, pre-formed toxicant found in PM2.5 [1]. Researchers can use this compound to directly model the immediate oxidative stress response in lung epithelial cells (e.g., BEAS-2B, A549) following inhalation exposure, bypassing the need for intracellular metabolic activation [2]. This allows for the specific study of para-quinone-mediated redox cycling and glutathione depletion mechanisms, which are distinct from the genotoxicity of B[a]P's diol-epoxide metabolites [2].

Artifact-Free Cytotoxicity Assay Validation

Due to its potent redox activity, B[a]P-7,10-dione is an ideal tool for validating and refining cytotoxicity assays. It is known to directly reduce tetrazolium salts (e.g., MTT, MTS), leading to false-positive viability readings [1]. Therefore, this compound serves as a critical positive control for method development, enabling researchers to test alternative assays (e.g., WST-1, resazurin) or to implement necessary controls (e.g., cell-free compound controls) to ensure the accurate measurement of cellular viability in studies involving quinones or other redox-active compounds [1].

Nrf2/ARE Activation by Quinone Isomers

The distinct redox potential and electrophilic character of B[a]P-7,10-dione as a para-quinone make it a valuable comparator for ortho-quinone isomers like B[a]P-7,8-dione [1]. By comparing the activation kinetics and downstream gene expression profiles (e.g., NQO1, HO-1) of these isomers in cellular models, researchers can dissect the structural determinants of Nrf2-Keap1 pathway activation and the cellular antioxidant response. This is crucial for understanding how different environmental PAH derivatives contribute to adaptive or toxic cellular outcomes [2].

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